molecular formula C14H15ClN2O2 B8804049 4-(1-Chloro-6-methoxyisoquinolin-4-YL)morpholine

4-(1-Chloro-6-methoxyisoquinolin-4-YL)morpholine

Cat. No.: B8804049
M. Wt: 278.73 g/mol
InChI Key: XAGVJPRRIOMGQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Chloro-6-methoxyisoquinolin-4-YL)morpholine is a useful research compound. Its molecular formula is C14H15ClN2O2 and its molecular weight is 278.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H15ClN2O2

Molecular Weight

278.73 g/mol

IUPAC Name

4-(1-chloro-6-methoxyisoquinolin-4-yl)morpholine

InChI

InChI=1S/C14H15ClN2O2/c1-18-10-2-3-11-12(8-10)13(9-16-14(11)15)17-4-6-19-7-5-17/h2-3,8-9H,4-7H2,1H3

InChI Key

XAGVJPRRIOMGQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=NC=C2N3CCOCC3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 6-methoxy-4-morpholinoisoquinolin-1-ol (0.33 g, 1.268 mmol) in POCl3 (5 ml) was refluxed for overnight. The solvent was evaporated under reduced pressure and the residue was diluted with cold water. The aqueous solution was basified by solid sodium carbonate and extracted with ethyl acetate. The combine organic layer was dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure to get crude compound. The crude compound was purified by silica gel chromatography (10% ethyl acetate in pet ether) to get desired compound (0.065 g, 18%) as oil. 1H NMR (400 MHz, DMSO-d6): δ ppm 8.18-8.16 (d, J=8 Hz 1H), 7.94 (s, 1H), 7.45-7.40 (m, 2H), 3.98 (s, 3H), 3.88-3.86 (m, 4H), 3.09-3.07 (m, 4H); MS: MS m/z 279.1 (M++1).
Name
6-methoxy-4-morpholinoisoquinolin-1-ol
Quantity
0.33 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Yield
18%

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